molecular formula C15H24Br3N3O2 B12515502 8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide

8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide

Cat. No.: B12515502
M. Wt: 518.1 g/mol
InChI Key: KGFXAKUGCTWNCB-UHFFFAOYSA-N
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Description

8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Aminopentan Group: This step involves the nucleophilic substitution of a suitable leaving group with 5-aminopentan-2-ylamine.

    Methoxylation and Hydroxylation:

    Formation of the Trihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the trihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes, disrupting metabolic pathways and leading to the death of the target organism.

Comparison with Similar Compounds

Similar Compounds

    Primaquine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a quinoline core.

    Tafenoquine: A newer antimalarial drug with structural similarities.

Uniqueness

8-((5-Aminopentan-2-yl)amino)-6-methoxyquinolin-5-ol trihydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H24Br3N3O2

Molecular Weight

518.1 g/mol

IUPAC Name

8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol;trihydrobromide

InChI

InChI=1S/C15H21N3O2.3BrH/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12;;;/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3;3*1H

InChI Key

KGFXAKUGCTWNCB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC.Br.Br.Br

Origin of Product

United States

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